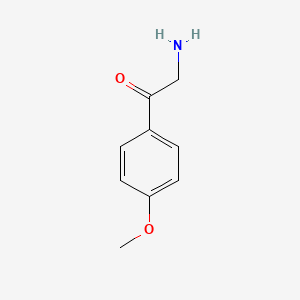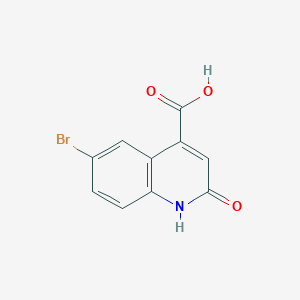
6-Bromo-2-hydroxyquinoline-4-carboxylic acid
説明
6-Bromo-2-hydroxyquinoline-4-carboxylic acid is a chemical compound with the linear formula C10H6BrNO3 . It has a molecular weight of 268.068 . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of 6-Bromo-2-hydroxyquinoline-4-carboxylic acid consists of a benzene ring fused with a pyridine moiety . The IUPAC name for this compound is 6-bromo-2-oxo-1H-quinoline-4-carboxylic acid . Its InChI is InChI=1S/C10H6BrNO3/c11-5-1-2-8-6 (3-5)7 (10 (14)15)4-9 (13)12-8/h1-4H, (H,12,13) (H,14,15) .Physical And Chemical Properties Analysis
The physical and chemical properties of 6-Bromo-2-hydroxyquinoline-4-carboxylic acid include a molecular weight of 268.06 g/mol . It has a XLogP3-AA value of 1.3, indicating its relative lipophilicity . It has 2 hydrogen bond donors and 3 hydrogen bond acceptors . Its exact mass and monoisotopic mass are both 266.95311 g/mol . Its topological polar surface area is 66.4 Ų .科学的研究の応用
- Application : This technique is used for the synthesis of quinoline and its derivatives. It’s a green pathway that is pollution-free, energy-efficient, less time-consuming, and uses less harmful chemicals and solvents .
- Method : The method involves microwave irradiation synthesis that is solid supported, one pot reaction, solvent free reaction condition, ultrasound promoted synthesis, photocatalytic synthesis (UV radiations), and ionic liquids .
- Results : The method was proven to be significantly more effective than traditional methods and can be implemented in industries to increase atom economy .
- Application : Quinoline is a vital scaffold for leads in drug discovery and plays a major role in the field of medicinal chemistry .
- Method : Various synthesis protocols have been reported for the construction of this scaffold. Transition metal catalysed reactions, metal-free ionic liquid mediated reactions, ultrasound irradiation reactions, and green reaction protocols are useful for the construction and functionalization of this compound .
- Results : Various selected quinolines and derivatives with potential biological and pharmaceutical activities have been synthesized .
- Application : 2-Hydroxyquinoline-4-carboxylic Acid is used in radiolysis of carboxyquinolines and chemiluminescent reaction of dihydroquinoline products .
- Method : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The specific results or outcomes obtained were not detailed in the source .
Microwave-assisted synthesis of quinoline and its derivatives
Synthesis of biologically and pharmaceutically active quinoline and its analogues
Radiolysis of carboxyquinolines and chemiluminescent reaction of dihydroquinoline products
- Application : This technique is used for the synthesis of quinoline and its derivatives. It’s a green pathway that is pollution-free, energy-efficient, less time-consuming, and uses less harmful chemicals and solvents .
- Method : The method involves microwave irradiation synthesis that is solid supported, one pot reaction, solvent free reaction condition, ultrasound promoted synthesis, photocatalytic synthesis (UV radiations), and ionic liquids .
- Results : The method was proven to be significantly more effective than traditional methods and can be implemented in industries to increase atom economy .
- Application : Quinoline is a vital scaffold for leads in drug discovery and plays a major role in the field of medicinal chemistry .
- Method : Various synthesis protocols have been reported for the construction of this scaffold. Transition metal catalysed reactions, metal-free ionic liquid mediated reactions, ultrasound irradiation reactions, and green reaction protocols are useful for the construction and functionalization of this compound .
- Results : Various selected quinolines and derivatives with potential biological and pharmaceutical activities have been synthesized .
- Application : 2-Hydroxyquinoline-4-carboxylic Acid is used in radiolysis of carboxyquinolines and chemiluminescent reaction of dihydroquinoline products .
- Method : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The specific results or outcomes obtained were not detailed in the source .
- Application : This technique is used for the synthesis of quinoline and its derivatives. It’s a green pathway that is pollution-free, energy-efficient, less time-consuming, and uses less harmful chemicals and solvents .
- Method : The method involves microwave irradiation synthesis that is solid supported, one pot reaction, solvent free reaction condition, ultrasound promoted synthesis, photocatalytic synthesis (UV radiations), and ionic liquids .
- Results : The method was proven to be significantly more effective than traditional methods and can be implemented in industries to increase atom economy .
- Application : Quinoline is a vital scaffold for leads in drug discovery and plays a major role in the field of medicinal chemistry .
- Method : Various synthesis protocols have been reported for the construction of this scaffold. Transition metal catalysed reactions, metal-free ionic liquid mediated reactions, ultrasound irradiation reactions, and green reaction protocols are useful for the construction and functionalization of this compound .
- Results : Various selected quinolines and derivatives with potential biological and pharmaceutical activities have been synthesized .
- Application : 2-Hydroxyquinoline-4-carboxylic Acid is used in radiolysis of carboxyquinolines and chemiluminescent reaction of dihydroquinoline products .
- Method : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The specific results or outcomes obtained were not detailed in the source .
Safety And Hazards
特性
IUPAC Name |
6-bromo-2-oxo-1H-quinoline-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrNO3/c11-5-1-2-8-6(3-5)7(10(14)15)4-9(13)12-8/h1-4H,(H,12,13)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSHIVFYFWJGDMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=CC(=O)N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30281365 | |
| Record name | 6-bromo-2-hydroxyquinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30281365 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-2-hydroxyquinoline-4-carboxylic acid | |
CAS RN |
5463-29-6 | |
| Record name | 5463-29-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21418 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-bromo-2-hydroxyquinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30281365 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-bromo-2-hydroxyquinoline-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![9-Azabicyclo[6.2.0]decan-10-one](/img/structure/B1267835.png)
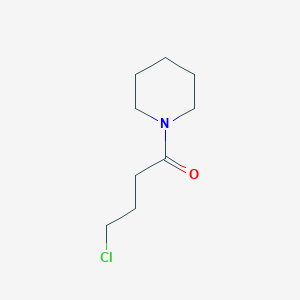
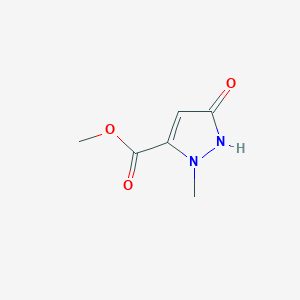
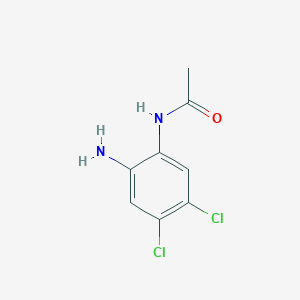


![2-[(4-Fluorobenzyl)thio]ethanol](/img/structure/B1267848.png)



